molecular formula C13H17N5O4S2 B2960062 3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1448079-14-8

3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine

Cat. No.: B2960062
CAS No.: 1448079-14-8
M. Wt: 371.43
InChI Key: NTPWROXKCOWFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring

Mechanism of Action

Mode of Action

Compounds with a 1,2,4-triazole moiety have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies . The presence of the 1,2,4-triazole group might suggest potential interactions with biological targets, but further studies are required to confirm this.

Biochemical Pathways

It’s worth noting that compounds containing 1,2,4-triazole have been found to possess promising anticancer activities . This suggests that they may interact with pathways related to cell proliferation and survival, but the exact pathways and downstream effects need to be investigated further.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the potential anticancer activities of similar compounds , it’s possible that this compound could induce cell death or inhibit cell proliferation in certain cancer cell types.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine typically involves multi-step chemical reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfonyl groups and the piperidine ring. The final step involves the coupling of the pyridine ring.

    Preparation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazides with formamide or other suitable reagents.

    Introduction of Sulfonyl Groups: Sulfonylation can be achieved using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Formation of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Coupling with Pyridine Ring: The final coupling step can be carried out using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can be performed on the sulfonyl groups to yield sulfinyl or sulfhydryl derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine is unique due to its combination of a triazole ring, a piperidine ring, and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as an enzyme inhibitor make it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S2/c1-17-10-15-16-13(17)23(19,20)11-4-7-18(8-5-11)24(21,22)12-3-2-6-14-9-12/h2-3,6,9-11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPWROXKCOWFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.